2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol

Vue d'ensemble

Description

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a long dodecyl chain and a methyl group attached to the phenol ring, which imparts unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the dodecyl chain and the methyl group can be achieved through alkylation reactions. Common reagents used in these reactions include sodium hydroxide, thiourea, and various alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The benzothiazole ring can be reduced under specific conditions.

Substitution: The dodecyl chain and methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced benzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Applications in Materials Science

1. Ultraviolet Stabilization

- UV-571 is primarily used as a UV stabilizer in plastics and coatings. It protects materials from degradation caused by ultraviolet light exposure, thus extending their lifespan and maintaining their mechanical properties. The compound absorbs UV radiation and dissipates it as heat, preventing damage to the polymer matrix.

2. Antioxidant Properties

- The compound exhibits antioxidant properties, making it useful in formulations aimed at reducing oxidative stress in various materials. This application is particularly relevant in the development of durable coatings and plastics that require enhanced longevity under environmental stressors.

Applications in Medicinal Chemistry

1. Antitumor Activity

- Research indicates that benzothiazole derivatives, including UV-571, show potential antitumor activity. Studies have demonstrated that these compounds can selectively target cancer cells while minimizing damage to normal tissues, positioning them as promising candidates for cancer therapy. For instance, a study highlighted the efficacy of benzothiazole derivatives against various cancer types, including ovarian and breast cancers .

2. Mechanisms of Action

- The mechanisms underlying the anticancer properties of UV-571 involve the induction of apoptosis in cancer cells through the modulation of molecular pathways associated with cell survival and proliferation. Computational studies utilizing Density Functional Theory (DFT) have provided insights into its electronic properties, which are crucial for understanding its reactivity and potential interactions with biological targets .

Case Study 1: Antitumor Activity Assessment

A study conducted on benzothiazole derivatives reported significant antitumor effects against ovarian and breast cancer cell lines. The research utilized DFT calculations to optimize molecular structures and predict interactions with target proteins involved in tumor growth .

| Compound | Cancer Type | Efficacy |

|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | Ovarian Cancer | High |

| 2-(4-Aminophenyl)benzothiazole | Breast Cancer | Moderate |

Case Study 2: Environmental Impact

Research investigating the environmental impact of UV stabilizers like UV-571 revealed that while effective in protecting materials, they could also pose risks to aquatic life when released into ecosystems. A study on Japanese medaka fish showed no significant reproductive effects from dietary exposure to UV-P (a related compound), suggesting a need for further investigation into the long-term ecological impacts of such compounds .

| Parameter | Exposure Level (ng/g) | Effect on Reproduction |

|---|---|---|

| 0 | 0 | No significant effect |

| 36 | 36 | No significant effect |

| 158 | 158 | No significant effect |

| 634 | 634 | No significant effect |

Mécanisme D'action

The mechanism of action of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, affecting their function. The dodecyl chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2H-Benzothiazol-2-yl)-4-methylphenol: Lacks the dodecyl chain, resulting in different solubility and biological activity.

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)phenol: Lacks the methyl group, affecting its chemical reactivity and physical properties.

Uniqueness

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol is unique due to the combination of the benzothiazole ring, dodecyl chain, and methyl group. This unique structure imparts specific chemical, physical, and biological properties that make it valuable in various applications.

Activité Biologique

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, also known as UV-571, is a compound widely used as a UV stabilizer in various applications, particularly in plastics and coatings. Its chemical structure includes a benzothiazole moiety, which contributes to its stability and effectiveness as a light stabilizer. This article explores the biological activity of this compound, focusing on its potential toxicological effects, mechanisms of action, and implications for environmental health.

- Molecular Formula : C25H35N3O

- CAS Number : 125304-04-3

- Synonyms : Light stabilizer UV-571

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its potential endocrine-disrupting effects and toxicity in aquatic organisms. The following sections summarize key findings from recent research.

Aquatic Toxicity

Recent studies have highlighted the potential impacts of UV stabilizers, including this compound, on aquatic life. For instance:

-

Japanese Medaka (Oryzias latipes) :

- A study examined the reproductive success of Japanese medaka exposed to various concentrations of UV-P (a related compound) over a 28-day period. While no significant effects on egg production or fertilization were observed, there were indications of altered steroidogenesis in female fish, suggesting an anti-androgenic mode of action that could impair reproductive performance in more sensitive species .

- Zebrafish (Danio rerio) :

The biological activity of this compound appears to involve several mechanisms:

- Endocrine Disruption : Evidence from studies indicates that exposure can lead to alterations in hormone levels and reproductive functions in fish, potentially due to interference with steroidogenic pathways .

- Oxidative Stress : Metabolomic analyses revealed changes in liver metabolites associated with oxidative stress responses, indicating that the compound may induce cellular stress mechanisms .

Comparative Toxicity Data

Case Studies and Environmental Impact

The environmental implications of using compounds like this compound are significant:

- Persistence and Bioaccumulation : The compound's structural characteristics suggest high lipophilicity and low water solubility, leading to concerns regarding its persistence in aquatic environments and potential for bioaccumulation in aquatic organisms .

- Regulatory Considerations : Given the potential for endocrine disruption and toxicity observed in laboratory studies, there is an increasing push for regulatory scrutiny regarding the use of UV stabilizers like UV-571 in consumer products.

Propriétés

IUPAC Name |

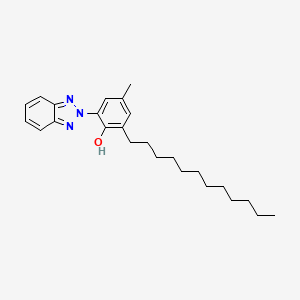

2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMHSKWEJGIXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051886 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-53-2, 125304-04-3 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotriazolyl dodecyl p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: Why was 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol chosen as a component in the aerosol mixture for this study?

A: The research aimed to investigate the capabilities of a calibrated aerosol cavity ring down spectrometer at 355 nm. this compound (BDMP) was specifically selected for this study due to its strong UV absorption properties. [] This allowed the researchers to evaluate the spectrometer's sensitivity in measuring the optical properties of absorbing aerosols, a crucial factor in understanding aerosol-radiation interactions and their impact on climate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.